molecular formula C11H13N5 B14395551 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline CAS No. 88314-19-6

4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline

Cat. No.: B14395551
CAS No.: 88314-19-6
M. Wt: 215.25 g/mol
InChI Key: CISIKLQPHXYHFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 3,5-dimethyl-4H-pyrazole-4-carbaldehyde with hydrazinyl aniline under reflux conditions in ethanol, often in the presence of a catalytic amount of glacial acetic acid . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization from ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the compound, such as hydrazine derivatives.

    Substitution: Alkylated or acylated derivatives of the compound.

Mechanism of Action

The mechanism of action of 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline is unique due to its specific combination of the pyrazole ring, hydrazinyl, and aniline groups.

Properties

CAS No.

88314-19-6

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

4-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]aniline

InChI

InChI=1S/C11H13N5/c1-7-11(8(2)14-13-7)16-15-10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14)

InChI Key

CISIKLQPHXYHFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)N=NC2=CC=C(C=C2)N

Origin of Product

United States

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